molecular formula C15H9Cl2FN2S B155623 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide CAS No. 1683-34-7

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide

Cat. No. B155623
CAS RN: 1683-34-7
M. Wt: 339.2 g/mol
InChI Key: WIUFJAFQRZXBDB-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide, also known as DCFC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the group of organic sulfides and has been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is not fully understood. However, it has been proposed that 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide acts by inhibiting the activity of enzymes involved in various biological processes. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to affect the nervous system by inhibiting the activity of acetylcholinesterase.

Advantages And Limitations For Lab Experiments

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments. It is a cost-effective compound that is readily available. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to have a high degree of selectivity towards its target enzymes. However, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is also a reactive compound that can undergo oxidation and degradation over time.

Future Directions

There are several future directions for the use of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research. One potential application is in the development of new antimicrobial agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have potent antimicrobial activity against a wide range of bacteria and fungi. Another potential application is in the development of new anticancer agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide could be used as a tool for studying the mechanism of action of various biological processes. Further research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Conclusion:
In conclusion, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes. While 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.

Synthesis Methods

The synthesis of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide involves the reaction of 2,4-dichlorobenzyl chloride with 8-fluoro-4-cinnolinyl thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using column chromatography or recrystallization. The yield of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is typically high, making it a cost-effective compound for scientific research.

Scientific Research Applications

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been extensively used in scientific research for its diverse biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes.

properties

CAS RN

1683-34-7

Product Name

2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide

Molecular Formula

C15H9Cl2FN2S

Molecular Weight

339.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluorocinnoline

InChI

InChI=1S/C15H9Cl2FN2S/c16-10-5-4-9(12(17)6-10)8-21-14-7-19-20-15-11(14)2-1-3-13(15)18/h1-7H,8H2

InChI Key

WIUFJAFQRZXBDB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl

Other CAS RN

1683-34-7

synonyms

4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluoro-cinnoline

Origin of Product

United States

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